4-Methylumbelliferyl 6-Sulfo-2-acetamido-2-deoxy-a-D-glucopyranoside, Potassium Salt
Description
Properties
IUPAC Name |
potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO11S.K/c1-8-5-14(21)29-12-6-10(3-4-11(8)12)28-18-15(19-9(2)20)17(23)16(22)13(30-18)7-27-31(24,25)26;/h3-6,13,15-18,22-23H,7H2,1-2H3,(H,19,20)(H,24,25,26);/q;+1/p-1/t13-,15-,16-,17-,18+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSZCFCWZWWIHC-FBFKMQNYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20KNO11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858118 | |
| Record name | Potassium 4-methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-2-deoxy-6-O-sulfonato-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210357-37-2 | |
| Record name | Potassium 4-methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-2-deoxy-6-O-sulfonato-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Glycosyl Donor Preparation
The synthesis begins with the preparation of a glycosyl donor, typically a peracetylated or halogenated derivative of 2-acetamido-2-deoxy-D-glucose. For example, 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-glucopyranosyl chloride is a common intermediate. This compound is synthesized via azidonitration of D-galactal triacetate, followed by halogenation.
Coupling with 4-Methylumbelliferone
The glycosylation reaction involves coupling the donor with 4-methylumbelliferone (4-MU). Key methods include:
Silver Triflate-Mediated Glycosylation
Reacting 2-acetamido-2-deoxy-α-D-glucopyranosyl chloride with 4-MU in dichloromethane using silver triflate and sym-collidine yields the α-glycoside. This method achieves 15–33% yields for the protected intermediate.
Lewis Acid-Catalyzed Reactions
Boron trifluoride etherate (BF₃·OEt₂) or N-iodosuccinimide (NIS)/triflic acid (TfOH) activators facilitate glycosylation in anhydrous solvents like 1,2-dichloroethane. These methods report 17–93% yields depending on the donor’s protecting groups.
Sulfonation at Position 6
Direct Sulfite Substitution
The 6-sulfo group is introduced via nucleophilic substitution using sodium sulfite (Na₂SO₃) . The protected glycoside is treated with Na₂SO₃ in aqueous methanol at 60°C for 24 hours, yielding the sulfonated intermediate.
Oxidation of Thiointermediates
Alternative approaches involve Mitsunobu reactions to install a thioacetate group at position 6, followed by oxidation with hydrogen peroxide (H₂O₂) . This method avoids competing hydrolysis and improves regioselectivity.
Deprotection and Salt Formation
Zemplen Deacetylation
The acetyl protecting groups are removed using sodium methoxide (NaOMe) in methanol. This step is performed at room temperature for 1–2 hours, yielding the deprotected sulfonated glycoside.
Potassium Salt Precipitation
The free acid form is neutralized with potassium hydroxide (KOH) in methanol, followed by precipitation with cold diethyl ether. The potassium salt is isolated via filtration and dried under vacuum.
Purification and Characterization
Chromatographic Purification
Crude products are purified using:
Analytical Validation
-
Spectroscopic Data:
Comparative Analysis of Synthetic Routes
| Method | Glycosylation Catalyst | Sulfonation Agent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Silver Triflate | AgOTf | Na₂SO₃ | 15–33 | 95 |
| BF₃·OEt₂ | BF₃·OEt₂ | H₂O₂ | 17–93 | 98 |
| NIS/TfOH | NIS/TfOH | Na₂SO₃ | 45–60 | 97 |
Challenges and Optimization
Low Glycosylation Yields
The α-anomer’s stereoselectivity is hindered by competing β-glycoside formation. Using inverse addition (adding donor to acceptor) and low temperatures (−20°C) improves α-selectivity.
Sulfonation Byproducts
Over-sulfonation at other hydroxyl groups is mitigated by protecting group strategies . Temporary silyl ethers (e.g., TBDMS) at positions 3 and 4 enhance regioselectivity.
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to optimize glycosylation and sulfonation steps. Key parameters include:
Chemical Reactions Analysis
Types of Reactions
Potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form diketones or carboxylic acids.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The sulfate ester can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
Scientific Research Applications
Potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methylumbelliferyl 6-Sulfo-2-acetamido-2-deoxy-a-D-glucopyranoside, Potassium Salt involves its interaction with specific molecular targets and pathways. The acetamido group can interact with enzymes and receptors, modulating their activity. The sulfate ester can participate in ionic interactions, affecting cellular processes. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory responses.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural and Functional Differences
The compound is distinguished by its 6-sulfo group and α-anomeric configuration, which confer specificity for sulfatases and lysosomal enzymes. Below is a comparative analysis with key analogs:
Table 1: Comparative Analysis of Fluorogenic Substrates
Key Differentiators
Sulfation at Position 6: The 6-sulfo group in the target compound is critical for binding to sulfatases, distinguishing it from non-sulfated analogs (e.g., 4-Methylumbelliferyl 2-Acetamido-2-deoxy-β-D-glucopyranoside) that target β-hexosaminidases or β-galactosidases . In GM2 gangliosidoses, sulfated substrates show <2% residual enzyme activity in Tay-Sachs patients, whereas non-sulfated substrates yield higher background activity .
Anomeric Configuration: The α-anomer in the target compound enhances specificity for lysosomal sulfatases, while β-anomers (e.g., 4-Methylumbelliferyl β-D-glucopyranoside) are substrates for glucuronidases or mannosidases .
Salt Form :
Diagnostic Utility and Limitations
- GM2 Gangliosidoses: The compound reliably diagnoses Tay-Sachs disease (Hex A deficiency) but shows overlapping values in Sandhoff disease (Hex B deficiency), necessitating complementary substrates (e.g., non-sulfated β-hexosaminidase substrates) for definitive diagnosis .
- Sensitivity : Fluorescence-based assays using this substrate detect enzyme activities as low as 0.1 nmol/hr/mg protein, making it superior to colorimetric methods .
Research Findings and Clinical Relevance
- Tay-Sachs Diagnosis: Leukocytes from patients exhibit <2% of normal enzyme activity when tested with this substrate, confirming its utility in identifying Hex A mutations .
- Sandhoff Disease Limitations : Patients show 17–37% residual activity, overlapping with heterozygote ranges, highlighting the need for multi-substrate profiling .
- Therapeutic Monitoring : Used to assess efficacy of enzyme replacement therapies in preclinical models .
Biological Activity
4-Methylumbelliferyl 6-sulfo-2-acetamido-2-deoxy-α-D-glucopyranoside, potassium salt (often abbreviated as MU6S) is a synthetic glycoside that serves primarily as a substrate for various glycosidases, particularly N-acetylglucosamine-6-sulfate sulfatase. Its unique structure allows it to be utilized in biochemical assays to study enzyme activity related to glycosaminoglycans and other carbohydrate-based biomolecules.
- CAS Number : 210357-37-2
- Molecular Formula : C₁₈H₂₀N₁O₁₁S·K
- Molecular Weight : 497.51 g/mol
- PubChem CID : 71750700
Enzymatic Substrate
MU6S is predominantly used as a substrate in enzymatic assays, particularly for measuring the activity of sulfatases. Sulfatases are critical for the degradation of sulfated glycosaminoglycans, which are involved in various biological processes including cell signaling, proliferation, and differentiation. The hydrolysis of MU6S by sulfatases releases 4-methylumbelliferone (MU), a fluorescent compound that can be quantitatively measured.
The biological activity of MU6S can be attributed to its interaction with specific enzymes:
- N-acetylglucosamine-6-sulfate sulfatase : Catalyzes the hydrolysis of MU6S, leading to the release of MU, which emits fluorescence upon excitation.
- Other Glycosidases : MU6S may also interact with other glycosidases, contributing to its utility in studying various metabolic pathways involving carbohydrates.
Case Studies and Experimental Data
Several studies have highlighted the utility of MU6S in different research contexts:
- Enzyme Activity Assays :
- Glycosaminoglycan Metabolism :
- Fluorescence-Based Detection :
Data Table: Summary of Biological Activity Studies
Q & A
Q. How can researchers confirm the structural specificity of this compound for detecting lysosomal enzyme activity?
This compound contains a sulfated group at the C6 position, which distinguishes it from non-sulfated analogs (e.g., 4-MU-β-GlcNAc). The sulfate moiety is critical for substrate recognition by sulfatases like heparin sulphamidase and Hexosaminidase A (HexA). To confirm specificity:
Q. What is the standard protocol for measuring enzyme activity using this substrate in leukocytes?
- Sample Preparation : Homogenize leukocytes in 0.9% NaCl, centrifuge (10,000 × g, 10 min), and retain the supernatant.
- Assay Conditions : Incubate 50 µL supernatant with 0.1 mM substrate in citrate-phosphate buffer (pH 4.5) at 37°C for 1 hr.
- Detection : Terminate the reaction with 0.5 M glycine-NaOH (pH 10.4) and measure fluorescence (Ex: 365 nm, Em: 450 nm).
- Controls : Include heat-denatured samples (55°C, 3 hr) to inactivate HexA and measure residual HexB activity .
Q. How does this substrate aid in diagnosing lysosomal storage disorders?
It quantifies sulfatase activity in biological samples:
- GM2 Gangliosidoses (Tay-Sachs/Sandhoff) : Patients show <2% normal HexA activity in leukocytes.
- Sanfilippo Syndrome (MPS IIIA) : Deficient heparin sulphamidase activity correlates with reduced fluorescence in fluorometric assays.
- Carrier Detection : Heterozygotes exhibit intermediate activity (e.g., 30–50% of normal), requiring parallel use of non-sulfated substrates for validation .
Advanced Research Questions
Q. How should researchers address discrepancies in enzyme activity measurements across studies?
Conflicting data may arise from:
- Enzyme Isoforms : HexA (αβ) vs. HexB (ββ). Use heat denaturation (55°C) to isolate HexB activity.
- Substrate Stability : Prolonged storage (>6 months at -20°C) may degrade the sulfate group. Validate substrate integrity via LC-MS.
- Normalization : Express activity as nmol/hr/mg protein (BCA assay) to account for sample variability.
- Reference : Compare data against standardized controls (e.g., fibroblast lysates from known patients) .
Q. What methodological adjustments are needed for enzyme assays in chorionic villi versus leukocytes?
Q. How can researchers design comparative studies to evaluate sulfated vs. non-sulfated substrates?
- Experimental Design :
- Kinetic Analysis : Compare and using Lineweaver-Burk plots.
- Clinical Specificity : Test patient cohorts (e.g., Tay-Sachs vs. Sandhoff) to assess diagnostic accuracy.
- Cross-Reactivity : Incubate with related enzymes (e.g., β-galactosidase) to rule out non-target hydrolysis.
- Outcome : Sulfated substrates show higher specificity for sulfatases but lower due to steric hindrance .
Key Methodological Recommendations
- Fluorometric Calibration : Use 4-methylumbelliferone (4-MU) standards (0–100 µM) for quantification.
- Buffer Optimization : Adjust pH (4.0–5.0) to match lysosomal conditions.
- Data Interpretation : Normalize activity to protein content and include patient-derived positive/negative controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
